

Technical Guide: ^{31}P NMR Characterization of Diethyl (nitromethyl)phosphonate

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Compound of Interest

Compound Name: Diethyl (nitromethyl)phosphonate

CAS No.: 53753-37-0

Cat. No.: B3053432

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Executive Summary

Diethyl (nitromethyl)phosphonate is a critical reagent in the Horner-Wadsworth-Emmons (HWE) synthesis of

-unsaturated nitroalkenes.^[1] Its identification and purity assessment rely heavily on ^{31}P NMR spectroscopy, which offers a distinct diagnostic window free from the spectral crowding often seen in ^1H NMR.

- Target Chemical Shift:

10.0 – 15.0 ppm (Singlet, relative to 85% H

PO

).

- Key Diagnostic Feature: A significant upfield shift relative to unsubstituted alkyl phosphonates (e.g., diethyl methylphosphonate, ~30 ppm) due to the strong electron-withdrawing nature of the

-nitro group.

- Primary Application: Monitoring the Michaelis-Arbuzov reaction progress (disappearance of triethyl phosphite at ~140 ppm).

Comparative Chemical Shift Analysis

To ensure accurate identification, the chemical shift of **diethyl (nitromethyl)phosphonate** must be contextualized against structural analogs. The electronic environment of the phosphorus nucleus is heavily influenced by the

-substituent's electronegativity and anisotropy.

Benchmark Data: ³¹P NMR Shifts of -Substituted Phosphonates

Solvent: CDCl₃

| Reference: 85% H₃PO₄

PO

(

0.0 ppm)

Compound	Structure	³¹ P (ppm)	Electronic Effect
Diethyl (nitromethyl)phosphonate		12.0 – 15.0	Strong Shielding (Nitro EWG)
Diethyl (cyanomethyl)phosphonate		6.0 – 14.0*	Strong Shielding (Cyano EWG)
Triethyl phosphonoacetate		21.6	Moderate Shielding (Ester EWG)
Diethyl methylphosphonate		29.0 – 30.0	Reference (Alkyl Donor)
Triethyl phosphite (Starting Material)		138.0 – 140.0	Deshielded (P(III) Species)

*Note: Chemical shifts for cyano-substituted phosphonates can vary significantly (6-14 ppm) depending on concentration and specific solvent interactions, but consistently appear upfield of the carbethoxy analog.

Mechanistic Insight: The Shielding Effect

The phosphorus nucleus in phosphonates is sensitive to the electron density at the α -carbon.

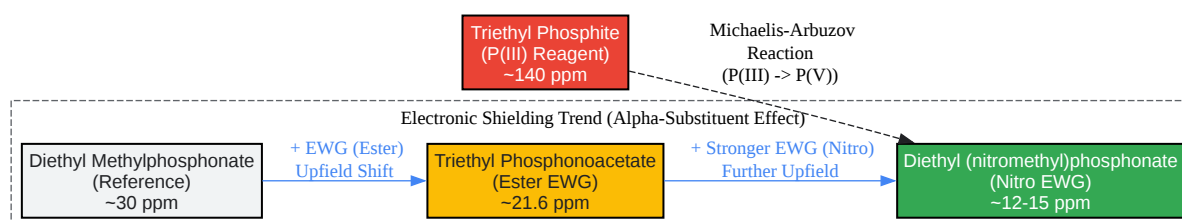
- Electron-Withdrawing Groups (EWGs): Substituents like NO_2 and CN withdraw electron density from the α -carbon. Counter-intuitively, in ³¹P NMR of phosphonates, strong α -EWGs often result in an upfield shift (lower ppm value) relative to the methyl parent. This is attributed to changes in the paramagnetic shielding term of the phosphorus tensor.

- Reaction Monitoring: The synthesis involves converting a P(III) species (Triethyl phosphite, 140 ppm) to a P(V) species (Phosphonate, 12-15 ppm). This massive shift (ppm) makes ^{31}P NMR the gold standard for monitoring the Michaelis-Arbuzov reaction.

Visualization: Electronic Trends & Reaction Monitoring

The following diagram illustrates the logical relationship between the

-substituent's electronic nature and the resulting ^{31}P NMR shift, alongside the reaction monitoring workflow.



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Caption: ^{31}P NMR chemical shift trend showing the shielding effect of electron-withdrawing groups and the P(III) to P(V) transition.

Experimental Protocol: Synthesis & Characterization

Protocol A: Synthesis via Michaelis-Arbuzov Reaction

This standard protocol ensures the formation of the P-C bond while minimizing side reactions.

- Reagents:
 - Triethyl phosphite (1.2 equiv).
 - Nitromethane (solvent/reactant) or Bromonitromethane (1.0 equiv). Note: Direct reaction with nitromethane requires oxidative conditions; reaction with halonitromethanes is standard Arbuzov.
 - Preferred Route: Reaction of Triethyl phosphite with Bromonitromethane or Chloronitromethane.[2][3]
- Procedure:
 - Heat Triethyl phosphite to 100-110°C under inert atmosphere (N₂).
 - Add Halonitromethane dropwise (exothermic).
 - Distill off the ethyl halide byproduct to drive equilibrium.
 - Continue heating for 2-4 hours.
- Purification: High-vacuum distillation (bp ~100-110°C at 0.5 mmHg).

Protocol B: ³¹P NMR Acquisition

Objective: Confirm conversion and purity.

- Sample Preparation:
 - Dissolve ~20 mg of crude/purified oil in 0.6 mL CDCl₃.
 - Optional: Add a capillary containing 85% H₃PO₄ as an external standard (set to 0.0 ppm).

- Instrument Parameters:
 - Nucleus: ^{31}P (typically 162 MHz on a 400 MHz instrument).[4]
 - Decoupling: Proton-decoupled ($^{31}\text{P}\{^1\text{H}\}$) to observe singlets.
 - Relaxation Delay (d1): 2-5 seconds (Phosphorus relaxation can be slow; ensure sufficient delay for quantitative integration).
 - Scans: 16-64 scans are usually sufficient due to high ^{31}P sensitivity.
- Analysis:
 - Pass Criteria: Major singlet at 12-15 ppm.
 - Fail Criteria: Presence of starting material peak at 140 ppm (incomplete reaction) or phosphate peaks at -1 to +5 ppm (hydrolysis/oxidation byproducts).

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